Caspase-1 Selectivity Versus Apoptotic Caspases: Ac-YVAD-CHO vs. Ac-DEVD-CHO
Ac-YVAD-CHO demonstrates exquisite selectivity for inflammatory caspase-1 over apoptotic caspase-3, the primary target of Ac-DEVD-CHO. For caspase-1, Ac-YVAD-CHO exhibits Ki = 0.76 nM, whereas its Ki against caspase-3 exceeds 10,000 nM, yielding a selectivity window of >13,000-fold [1]. In direct contrast, Ac-DEVD-CHO inhibits caspase-3 with Ki = 0.23–0.29 nM but shows minimal activity against caspase-1, with YVAD-CHO displaying a Ki = 12 µM for caspase-3 in osteosarcoma cell extracts . This reciprocal selectivity profile defines the functional boundary between inflammasome-driven and apoptosis-driven caspase cascades .
| Evidence Dimension | Caspase-1 vs. caspase-3 selectivity (Ki) |
|---|---|
| Target Compound Data | Ac-YVAD-CHO: Ki(caspase-1) = 0.76 nM; Ki(caspase-3) = >10,000 nM |
| Comparator Or Baseline | Ac-DEVD-CHO: Ki(caspase-3) = 0.23–0.29 nM; Ac-YVAD-CHO at caspase-3: Ki = 12 µM |
| Quantified Difference | Selectivity ratio >13,000-fold (caspase-1 over caspase-3 for Ac-YVAD-CHO); Ac-DEVD-CHO is >40,000-fold selective for caspase-3 over caspase-1 |
| Conditions | Recombinant human caspase assays; purified enzyme kinetics; osteosarcoma cell extract PARP cleavage assay [1] |
Why This Matters
This selectivity gap determines whether an experiment interrogates the inflammasome–pyroptosis axis or the apoptotic executioner caspase cascade, making inhibitor choice a binary experimental design decision.
- [1] Cayman Chemical / Biocompare. Ac-YVAD-CHO: Ki = 0.76 nM for caspase-1; Kis = >10,000 nM for caspase-2, -3, -6, -7. 2026. View Source
